molecular formula C22H17ClN6O2 B2563234 N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1251598-48-7

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide

Cat. No. B2563234
CAS RN: 1251598-48-7
M. Wt: 432.87
InChI Key: DXNVDAGABLVFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Binding Interactions

Pyrazole Derivatives as Cannabinoid Receptor Antagonists : Research has focused on the development of pyrazole derivatives, including compounds with carboxamide groups and specific substituents, as cannabinoid receptor antagonists. These compounds are studied for their potential to modulate cannabinoid receptor activity, which could have implications in treating conditions influenced by these receptors, such as obesity, neurological disorders, and pain management (Lan et al., 1999). The detailed molecular interaction studies provide insights into the binding mechanisms and the influence of structural variations on receptor affinity and activity (Shim et al., 2002).

Antimicrobial and Antitubercular Applications

Antimicrobial and Antitubercular Compounds : Novel synthetic routes have led to the creation of bis-α,β-unsaturated ketones and related compounds with potential antimicrobial activities. Such studies underscore the importance of chemical synthesis in developing new agents to combat microbial resistance (Altalbawy, 2013). Additionally, the design and synthesis of thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors highlight targeted efforts to address tuberculosis, a major global health challenge (Jeankumar et al., 2013).

properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-7-8-15(14(2)9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)16-5-3-4-6-17(16)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVDAGABLVFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.